molecular formula C11H13ClO2 B13039341 1-(3-Chloro-4-methoxyphenyl)-1-butanone

1-(3-Chloro-4-methoxyphenyl)-1-butanone

Cat. No.: B13039341
M. Wt: 212.67 g/mol
InChI Key: QAQKKADNVGPOSS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-1-butanone is an organic compound with the molecular formula C11H13ClO2. It is also known as 3-Chloro-4-methoxyacetophenone. This compound is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with a butanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methoxyphenyl)-1-butanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-chloro-4-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-1-butanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-1-butanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group in the butanone moiety can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

    3-Chloro-4-methoxyacetophenone: Similar structure but with an acetophenone moiety instead of butanone.

    (3-Chloro-4-methoxyphenyl)methanethiol: Contains a thiol group instead of a butanone moiety.

Uniqueness: 1-(3-Chloro-4-methoxyphenyl)-1-butanone is unique due to the presence of both chloro and methoxy groups on the phenyl ring, along with a butanone moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C11H13ClO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7H,3-4H2,1-2H3

InChI Key

QAQKKADNVGPOSS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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